Cas no 118525-37-4 (4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-)
118525-37-4 structure
Product Name:4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
CAS-Nr.:118525-37-4
MF:C35H42O16
MW:718.698392391205
CID:161078
PubChem ID:14187150
Update Time:2025-04-19
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- Sagittatoside C
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
- Sagittatosdie C
- A-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
- HY-N7561
- CS-0133721
- FS-7485
- AKOS040760684
- 118525-37-4
- 3-[(3-O-Acetyl-6-deoxy-2-O-
- A-D-glucopyranosyl-
- DA-77647
- (2S,3S,4R,5S,6R)-2-((5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl)oxy)-5-hydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxan-4-yl acetic acid
- [(2S,3S,5S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
- (2S,3S,4R,5S,6R)-2-{[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl]oxy}-5-hydroxy-6-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-4-yl acetic acid
- ((2S,3S,5S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
- ((2S,3R,4R,5S,6S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
-
- Inchi: 1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
- InChI-Schlüssel: QGVUYZAEBBWPRU-RTHLAZLQSA-N
- Lächelt: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](OC2C(C3C(=CC(=C(C/C=C(\C)/C)C=3OC=2C2C=CC(=CC=2)OC)O)O)=O)O[C@@H](C)[C@@H]([C@H]1OC(C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 718.24728525g/mol
- Monoisotopenmasse: 718.24728525g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.172
- Topologische Polaroberfläche: 240Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (6.8E-3 g/L) (25 ºC),
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2168-2 mg |
Sagittatoside C |
118525-37-4 | 2mg |
¥3567.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84450-20mg |
Sagittatoside C |
118525-37-4 | 20mg |
¥4418.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN2168-5 mg |
Sagittatoside C |
118525-37-4 | 98% | 5mg |
¥ 4,750 | 2023-07-10 | |
| TargetMol Chemicals | TN2168-1 mL * 10 mM (in DMSO) |
Sagittatoside C |
118525-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7220 | 2023-09-15 | |
| TargetMol Chemicals | TN2168-5mg |
Sagittatoside C |
118525-37-4 | 5mg |
¥ 4750 | 2024-07-19 | ||
| TargetMol Chemicals | TN2168-1 ml * 10 mm |
Sagittatoside C |
118525-37-4 | 1 ml * 10 mm |
¥ 7220 | 2024-07-19 |
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Verwandte Literatur
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz